Thiomorpholin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholin-4-amine, also known as 4-thiomorpholinamine, is a sulfur-containing heterocyclic compound with the molecular formula C4H10N2S. It is characterized by a six-membered ring structure containing both nitrogen and sulfur atoms.
Mechanism of Action
Target of Action
The primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound can interact with its targets, leading to various changes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Thiomorpholin-4-amine is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that Thiomorpholin-4-amine can react with propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde in the presence of catalytic amounts of formic acid to give corresponding hydrazones . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
One study suggests that a compound named NecroX-7, which contains this compound, can ameliorate basal layer epithelial cell death and reduce ulcer size in oral mucositis (OM) induced by chemotherapy or radiotherapy . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The protective effect of NecroX-7, which contains this compound, is mediated by inhibition of HMGB1 release and downregulation of mitochondrial oxidative stress . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholin-4-amine can be synthesized through several methods. One common approach involves the reaction of bis(2-haloethyl) sulfides with substituted amines, followed by treatment with hydrazine hydrate . Another method includes the microwave-assisted one-pot reaction, which synthesizes 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives using MgO as a solid base catalyst in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its shorter reaction times and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiomorpholine.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholin-4-amines.
Scientific Research Applications
Thiomorpholin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential therapeutic applications.
Medicine: Research indicates its potential use in developing anti-inflammatory and antimicrobial agents.
Industry: It is utilized in the production of corrosion inhibitors and other industrial chemicals
Comparison with Similar Compounds
Thiomorpholine: Lacks the amine group present in thiomorpholin-4-amine.
Selenomorpholin-4-amine: Contains selenium instead of sulfur.
Morpholine: Contains an oxygen atom instead of sulfur.
Uniqueness: this compound is unique due to the presence of both sulfur and an amine group in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
thiomorpholin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFSUZIBZMPMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.